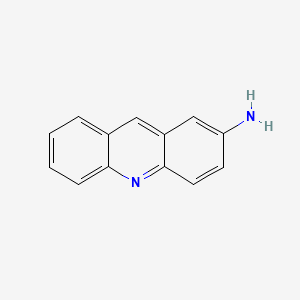

2-Aminoacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206818 | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-28-2 | |

| Record name | 2-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Potent Antiseptic: The Discovery and History of 2-Aminoacridine

For researchers, scientists, and drug development professionals, the story of 2-aminoacridine offers a compelling case study in the rational design of chemotherapeutic agents, where the interplay of chemical structure, physicochemical properties, and biological activity was meticulously dissected. This in-depth technical guide explores the discovery, synthesis, and seminal research that established this compound and its isomers as a cornerstone in the development of antibacterial compounds.

The journey of aminoacridines as therapeutic agents began in the early 20th century, with the pioneering work of Paul Ehrlich and his student L. Benda, who first proposed the use of acridine (B1665455) derivatives as antimicrobial agents in 1912.[1] This led to the clinical introduction of these compounds in 1917.[1] The advent of World War II further spurred research into this class of compounds, leading to the widespread use of aminoacridines as both antibacterial and antimalarial drugs.[1][2]

At the forefront of this research was the Australian chemist Adrien Albert, whose systematic investigation into the structure-activity relationships of aminoacridines laid the groundwork for understanding their mechanism of action. His influential monograph, "The Acridines," first published in 1951 and revised in 1966, remains a seminal work in the field.[3][4] It is important to note that the numbering system for the acridine nucleus was revised by the International Union of Pure and Applied Chemistry around 1950; for instance, what was once 5-aminoacridine became 9-aminoacridine (B1665356).[4][5] This guide will use the modern numbering system.

The Crucial Role of Ionization in Antibacterial Activity

Albert's research revealed a critical correlation between the antibacterial efficacy of aminoacridines and their degree of ionization at physiological pH (approximately 7.3).[4][5] He demonstrated that for an aminoacridine to be a potent antibacterial agent, it needed to be sufficiently basic to exist predominantly as a cation at this pH.[4][5] This cationic form was proposed to be the active species, capable of interacting with anionic components of the bacterial cell.

Of the five possible monoaminoacridines, only 3-aminoacridine and 9-aminoacridine showed high antibacterial activity.[4][5] Albert's work demonstrated that these two isomers were strong bases, largely ionized at pH 7.3, whereas the inactive isomers (1-, 2-, and 4-aminoacridine) were much weaker bases and consequently, poorly ionized.[4][5]

Quantitative Analysis of Physicochemical and Biological Properties

The following table summarizes the key quantitative data for the monoaminoacridines, highlighting the stark difference in ionization and antibacterial potency.

| Compound | pKa (at 20°C) | % Ionized as Cation at pH 7.3 | Minimum Bacteriostatic Concentration (µg/mL) against Streptococcus pyogenes |

| 1-Aminoacridine | 3.95 | <1 | >320 |

| This compound | 5.88 | ~2 | >320 |

| 3-Aminoacridine | 8.04 | 84 | 10 |

| 4-Aminoacridine | 4.40 | <1 | >320 |

| 9-Aminoacridine | 9.99 | >99 | 5 |

Data sourced from Adrien Albert's "The Acridines" (1966 edition).

This data clearly illustrates Albert's ionization hypothesis. This compound, with a pKa of 5.88, is only about 2% ionized at pH 7.3 and, consequently, exhibits poor antibacterial activity. In contrast, the highly ionized 3- and 9-aminoacridines are potent antibacterials.

Historical Experimental Protocols

The following sections detail the methodologies that were likely employed in the early research on this compound, based on the practices of the time and descriptions from Albert's work.

Synthesis of this compound

The synthesis of this compound in the early 20th century was typically achieved through the reduction of the corresponding nitro compound, 2-nitroacridine.

Experimental Protocol: Reduction of 2-Nitroacridine

-

Preparation of 2-Nitroacridone: The synthesis would begin with the cyclization of a suitably substituted diphenylamine-2'-carboxylic acid. For 2-nitroacridone, this would involve the reaction of 2-amino-4-nitrobenzoic acid with a suitable benzene (B151609) derivative, followed by cyclization with a dehydrating agent like sulfuric acid.

-

Conversion to 2-Nitro-9-chloroacridine: The 2-nitroacridone would then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-nitro-9-chloroacridine.

-

Reduction to 2-Nitroacridine: The chloro group at the 9-position would be removed by reduction, for example, using hydrogen gas with a palladium catalyst or by heating with a reducing agent like stannous chloride in a suitable solvent.

-

Final Reduction to this compound: The crucial step of reducing the nitro group to an amino group was typically carried out using a reducing agent like tin and hydrochloric acid or catalytic hydrogenation. The reaction mixture would be heated, and upon completion, the this compound would be isolated by neutralization and subsequent purification, often through recrystallization.

Determination of Ionization Constant (pKa)

The ionization constants of the aminoacridines were determined with high precision using potentiometric titration.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise weight of the aminoacridine sample (e.g., 0.001 M solution) was dissolved in carbon dioxide-free water.

-

Titration Setup: The solution was placed in a thermostatted cell (e.g., at 20°C) equipped with a glass electrode and a calomel (B162337) reference electrode, connected to a potentiometer. A slow stream of nitrogen was passed through the solution to exclude atmospheric carbon dioxide.

-

Titration: The solution was titrated with a standardized solution of a strong acid (e.g., 0.1 N HCl).

-

Data Collection: The potential (in millivolts) was recorded after the addition of small, precise increments of the acid titrant.

-

pKa Calculation: The pKa was determined from the titration curve by identifying the pH at the half-equivalence point, where half of the base had been neutralized.

Determination of Antibacterial Activity

The antibacterial activity was assessed by determining the minimum bacteriostatic concentration (MIC) using a serial dilution method.

Experimental Protocol: Serial Dilution Method

-

Preparation of Stock Solution: A stock solution of the aminoacridine was prepared in a suitable solvent (e.g., sterile distilled water).

-

Serial Dilution: A series of twofold dilutions of the stock solution was prepared in a nutrient broth medium (e.g., peptone broth).

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium (e.g., Streptococcus pyogenes).

-

Incubation: The tubes were incubated at 37°C for a specified period (e.g., 48 hours).

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacterium.

Visualizing the Core Concepts

The logical relationships underpinning the discovery and understanding of this compound's properties can be visualized through the following diagrams.

Caption: Historical synthetic pathway to this compound.

Caption: Relationship between pKa, ionization, and antibacterial activity.

Conclusion

The story of this compound is intrinsically linked to the broader history of aminoacridine antiseptics and the foundational work of Adrien Albert. While this compound itself proved to be a weak antibacterial agent, its study was crucial in developing the fundamental principle that the degree of ionization is a key determinant of the biological activity of this class of compounds. This principle not only explained the observed structure-activity relationships but also provided a rational basis for the design of more potent chemotherapeutic agents. The detailed experimental protocols from this era further offer a glimpse into the rigorous scientific methods that underpinned these seminal discoveries in medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Aminoacridine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 2-aminoacridine, a heterocyclic compound of interest in medicinal chemistry and biological research. The document details established synthesis methodologies, step-by-step experimental protocols, and robust purification techniques. Quantitative data is summarized for comparative analysis, and key workflows are visualized to enhance understanding.

Core Synthesis Methodologies

The synthesis of the this compound core can be approached through several strategic pathways. The most common methods involve the construction of the tricyclic acridine (B1665455) system followed by functionalization, or the direct amination of a pre-formed acridine scaffold. Key strategies include the modified Ullmann-Goldberg reaction to build the acridine precursor and subsequent amination, often proceeding through a 9-chloroacridine (B74977) intermediate.

Synthesis via Ullmann-Goldberg Reaction and Cyclization

This classical approach involves the copper-catalyzed coupling of an anthranilic acid derivative with an appropriate aniline (B41778), followed by cyclization to form the acridone, which is then converted to the target this compound. A modified Ullmann-Goldberg reaction is often employed for the initial C-N bond formation.[1][2]

The general steps are:

-

Ullmann Condensation: Reaction of o-chlorobenzoic acid with a substituted aniline (e.g., p-phenylenediamine (B122844) derivative) in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate.[1][2]

-

Cyclization: The intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid to form the corresponding 9-chloroacridine derivative.[1]

-

Amination/Reduction: The functional groups on the acridine ring are then converted to the desired amino group. This may involve nucleophilic aromatic substitution to replace the 9-chloro group and reduction of a nitro group if one was used as a precursor to the 2-amino functionality.

Synthesis from 9-Chloroacridine Intermediate

A versatile and widely used method involves the synthesis of a 9-chloroacridine scaffold, which can then undergo nucleophilic substitution to introduce various functionalities.[1][3] For the synthesis of this compound, a pre-existing amino or nitro group is typically present on one of the aniline precursors before the acridine ring is formed.

-

Precursor Synthesis: An appropriately substituted N-phenylanthranilic acid is prepared, for example, via the Ullmann reaction.[1]

-

Cyclization to 9-Chloroacridine: The precursor is treated with phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine intermediate.[1][3]

-

Final Functionalization: The 9-chloro group can be reacted with various amines.[3][4] If a nitro group is present at the 2-position, it is subsequently reduced to the amine.

Modern Catalytic Approaches: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7][8] While not as traditionally cited for this compound itself, this methodology is highly relevant for synthesizing its precursors or for directly aminating a halogenated acridine core under milder conditions than the classical Ullmann reaction.[5][9] This method offers a broader substrate scope and generally proceeds with higher yields and functional group tolerance.[5][7]

Data Presentation: Comparison of Synthesis Strategies

The following table summarizes the key parameters of the described synthesis methods for the acridine core, providing a basis for methodological selection.

| Parameter | Ullmann-Goldberg Reaction | Synthesis via 9-Chloroacridine | Buchwald-Hartwig Amination |

| Reaction Type | Copper-Catalyzed C-N Coupling | Dehydrative Cyclization & Substitution | Palladium-Catalyzed C-N Coupling |

| Key Reagents | Aryl Halide, Amine, Copper Catalyst, Base | N-Aryl Anthranilic Acid, POCl₃ | Aryl Halide/Triflate, Amine, Pd Catalyst, Ligand, Base |

| Typical Yields | Moderate to Good | Moderate to High | Good to Excellent |

| Advantages | Cost-effective catalyst (Copper) | Versatile intermediate (9-chloroacridine) | Mild conditions, high yields, broad scope[5] |

| Disadvantages | Harsh reaction conditions (high temp.)[2] | Use of hazardous POCl₃ | Cost of Palladium and ligands |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-9-chloroacridine Precursor

This protocol outlines the synthesis of a key intermediate via a modified Ullmann condensation followed by cyclization.

Step A: Synthesis of N-(4-nitrophenyl)anthranilic acid

-

Combine 2-chlorobenzoic acid, 4-nitroaniline, and a base such as sodium acetate (B1210297) in a high-boiling solvent like DMF.[1]

-

Add copper powder and copper(I) oxide as catalysts.[1]

-

Heat the mixture at 160–170 °C for approximately 2-4 hours.[1]

-

After cooling, pour the reaction mixture into water and acidify to precipitate the N-(4-nitrophenyl)anthranilic acid.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol (B145695) if necessary.

Step B: Synthesis of 9-Chloro-2-nitroacridine (B1618411)

-

Carefully add the N-(4-nitrophenyl)anthranilic acid to an excess of freshly distilled phosphorus oxychloride (POCl₃) under a nitrogen atmosphere.[1]

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Basify the solution with aqueous ammonia (B1221849) or sodium hydroxide (B78521) to precipitate the crude 9-chloro-2-nitroacridine.

-

Filter the product, wash thoroughly with water, and dry.

Step C: Synthesis of this compound (via Reduction)

-

The 9-chloro group is first removed (dehalogenated) using a suitable method, such as catalytic hydrogenation, which will simultaneously reduce the nitro group.

-

Dissolve 9-chloro-2-nitroacridine in a suitable solvent (e.g., ethanol/acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a catalyst like Pd/C.

-

Heat the reaction as required. Upon completion, cool the mixture and neutralize with a base to precipitate the crude this compound.

-

Filter the product, wash with water, and proceed to purification.

Protocol 2: Purification of this compound

Method A: Recrystallization

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Common choices for amino-aromatic compounds include ethanol, isopropanol, or toluene/ethanol mixtures.[10][11]

-

Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution.[10]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Purification via Acid-Base Extraction This method leverages the basicity of the amino group to separate the product from non-basic impurities.[12]

-

Dissolve the crude this compound in a dilute aqueous acid solution (e.g., 1M HCl), forming the water-soluble hydrochloride salt.[12] The pH should be around 2-3.[12]

-

Extract the acidic solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove any non-basic organic impurities.[12]

-

Separate the aqueous layer containing the protonated product.

-

Slowly add a base (e.g., 1M NaOH or aqueous ammonia) to the aqueous layer with stirring until the solution becomes basic (pH 8-9).[12]

-

The free base, pure this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with distilled water to remove salts, and dry under vacuum.

Method C: Column Chromatography For separating complex mixtures or achieving very high purity, column chromatography is employed.[13][14][15]

-

Stationary Phase: Pack a glass column with silica (B1680970) gel or alumina (B75360) as the adsorbent.[13][14]

-

Mobile Phase (Eluent): Select a solvent system based on TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. The polarity is gradually increased to elute compounds of increasing polarity.

-

Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.[16]

-

Elution: Pass the eluent through the column, collecting fractions.[16]

-

Analysis: Monitor the fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation: Purification Method Parameters

| Parameter | Recrystallization | Acid-Base Extraction | Column Chromatography |

| Principle | Differential Solubility | Differential Acidity/Basicity | Differential Adsorption/Polarity |

| Key Materials | Organic Solvent(s) | Dilute Acid, Dilute Base, Organic Solvent | Silica Gel/Alumina, Eluent Solvents |

| Typical Purity | >98% (if impurities have different solubility) | >99% (for removing non-basic impurities) | >99.5% |

| Scale | Milligrams to Kilograms | Milligrams to Kilograms | Micrograms to Grams |

| Considerations | Product loss in mother liquor | Only effective for ionizable compounds | Can be time-consuming and requires significant solvent |

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Key steps in the Ullmann condensation pathway to the acridine core.

Caption: Decision logic for selecting a suitable purification method.

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. benchchem.com [benchchem.com]

- 12. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-Aminoacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) and fluorescence spectroscopic properties of 2-aminoacridine (CAS 581-28-2). Acridine (B1665455) derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science, owing to their unique photophysical characteristics. Understanding the spectroscopic behavior of this compound is crucial for its application as a fluorescent probe, in drug design, and for quality control purposes. This document details its spectral characteristics under various environmental conditions, provides standardized experimental protocols for its analysis, and illustrates key concepts through logical diagrams.

Core Spectroscopic Properties of this compound

This compound is a fluorescent aromatic compound that exhibits distinct absorption and emission spectra, which are notably influenced by the surrounding solvent environment and the pH of the medium.

UV-Vis Absorption and Molar Absorptivity

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands, which are subject to shifts in wavelength and changes in intensity depending on the solvent. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative analysis.

Table 1: UV-Vis Absorption Properties of this compound and Related Compounds in Various Solvents

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound | Ethanol | ~260, ~380, ~400 | Not specified |

| 2-Aminoacridone | Methanol | 425 | Not specified |

| 2-Aminoacridone | 0.1 M Tris (pH 8.0) | 420 | Not specified |

Note: Data for this compound is estimated from the NIST spectral data. The term "2-aminoacridone" is sometimes used interchangeably with this compound in the literature; however, they are distinct chemical entities. Researchers should verify the identity of the compound being studied.

Fluorescence Spectroscopy

This compound is known for its fluorescent properties, making it a valuable tool in various analytical and biological applications. The emission spectrum is also sensitive to the environment.

Table 2: Fluorescence Emission Properties of this compound and Related Compounds in Various Solvents

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) |

| 2-Aminoacridone | Not specified | 429 | 529 |

| 2-Aminoacridone | Methanol | 425 | 530 |

| 2-Aminoacridone | 0.1 M Tris (pH 8.0) | 420 | 542 |

Environmental Effects on Spectroscopic Properties

The electronic transitions of this compound are sensitive to the polarity of the solvent and the pH of the solution. These effects, known as solvatochromism and halochromism, respectively, can provide valuable information about the molecule's electronic structure and its interactions with the environment.

Solvent Effects

In general, for polar fluorophores like this compound, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

pH Effects

The amino group and the acridine nitrogen atom can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state can significantly alter the electronic structure of the molecule, leading to shifts in both the absorption and emission spectra. For instance, the fluorescence of amino-substituted heterocyclic compounds can be enhanced or quenched upon protonation.

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for research and development. The following are detailed methodologies for the UV-Vis and fluorescence analysis of this compound.

UV-Vis Spectrophotometry

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (CAS 581-28-2)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO, water)

-

Calibrated UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound (CAS 581-28-2)

-

Spectroscopic grade solvents

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range that is expected to contain the fluorescence emission (e.g., 400-700 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λem determined in the previous step.

-

Scan the excitation monochromator over a range of wavelengths that includes the absorption bands of the compound.

-

The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species responsible for the fluorescence.

-

Visualizations

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Factors Influencing Spectroscopic Properties

Caption: Environmental Factors Affecting Spectra.

2-Aminoacridine: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-aminoacridine (2-AMAC), a fluorescent molecule with significant applications in biomedical research and drug development. Known for its environmental sensitivity, the fluorescence of this compound displays notable changes in response to its local environment, particularly solvent polarity and pH. This document details its spectral characteristics, provides methodologies for its characterization, and visualizes key experimental workflows.

Core Photophysical Properties of this compound

This compound is an aromatic compound that exhibits strong fluorescence, making it a valuable tool for sensitive detection in various analytical techniques.[1] Its utility as a fluorescent probe is defined by its excitation and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[2]

The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Data Presentation: Summary of Photophysical Properties

The quantitative spectral data for this compound under various conditions are summarized below. The variation in these values highlights the influence of the local chemical environment on the fluorophore's electronic states.[1]

Table 1: Spectral Properties of this compound in Various Conditions

| Property | Wavelength (nm) | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 429 nm | Not specified | [3] |

| 428 nm | Not specified | [1] | |

| 425 nm | Methanol | [2] | |

| 420 nm | 0.1 M Tris (pH 8.0) | [2] | |

| Emission Maximum (λem) | 529 nm | Not specified | [3] |

| 530 nm | Methanol | [2] | |

| 542 nm | 0.1 M Tris (pH 8.0) | [2] |

Table 2: Fluorescence Lifetime of this compound in Various Solvents

| Property | Value (ns) | Solvent | Reference |

| Fluorescence Lifetime (τ) | ≈ 12 ns | Methanol | [2] |

| ≈ 10 ns | Water | [2] |

Note: Specific quantum yield values for this compound are not consistently reported across the literature, indicating a strong dependence on experimental conditions.[1] However, related acridine (B1665455) derivatives are known to exhibit a wide range of quantum yields.

Experimental Protocols

Accurate characterization of this compound's fluorescence properties requires meticulous experimental procedures. The following sections detail standardized protocols for measuring its fluorescence spectrum and quantum yield.

2.1 Measurement of the Fluorescence Spectrum

This protocol outlines the steps to determine the excitation and emission spectra of this compound using a standard spectrofluorometer.

-

Objective: To identify the wavelengths of maximum excitation (λex) and emission (λem).

-

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., methanol, DMSO, or a specific buffer)

-

Spectrofluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From this stock, create a working solution with an absorbance below 0.1 at the expected excitation maximum to prevent inner filter effects.[1][2]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Correction: Ensure that the recorded spectra are corrected for instrumental factors, such as lamp intensity and detector response, to obtain the true fluorescence profile.[1]

-

2.2 Determination of Fluorescence Quantum Yield (Relative Method)

The comparative (or relative) method is the most common technique for determining the fluorescence quantum yield (ΦF).[1] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Objective: To calculate the ΦF of this compound relative to a standard.

-

Materials:

-

This compound

-

A quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, ΦF = 0.54)[1]

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Standard Selection: Choose a standard whose absorption and emission spectra overlap with this compound. The same solvent should be used for both the sample and the standard.[1]

-

Solution Preparation: Prepare a series of five to six dilutions for both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[1][2]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for absorbance measurements. Ensure experimental parameters (e.g., slit widths) are identical for all measurements.[1]

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[1]

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.[1]

-

The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) Where ΦF_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

-

Visualizations of Processes and Workflows

3.1 Photophysical Processes of Fluorescence

The processes of light absorption and emission by a fluorophore like this compound can be illustrated with a Jablonski diagram. The molecule absorbs energy, moving from the ground electronic state (S₀) to an excited singlet state (S₁). After a short period, it returns to the ground state, emitting the energy difference as a photon of light (fluorescence).

3.2 Experimental Workflow for Fluorescence Characterization

The systematic process of characterizing the fluorescence properties of this compound involves sample preparation, spectroscopic measurements, and data analysis to determine key parameters like λex, λem, and ΦF.

3.3 Mechanism of Action: DNA Intercalation Probe

9-Aminoacridine, a closely related compound, is known to intercalate into DNA, a property that significantly affects its fluorescence and is a primary mechanism for its biological activity and use as a probe.[4] This interaction can be visualized as the insertion of the planar acridine ring between the base pairs of the DNA double helix, which often leads to an increase in fluorescence quantum yield.

References

Understanding the Solvatochromism of 2-Aminoacridine: A Technical Guide for Researchers

An in-depth exploration of the solvent-dependent photophysical properties of aminoacridines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their solvatochromic behavior.

The study of how a substance's color or spectral properties change with the polarity of the solvent, a phenomenon known as solvatochromism, is a critical area of research in chemistry, biology, and pharmacology. 2-Aminoacridine and its derivatives are a class of fluorescent compounds whose emission characteristics are particularly sensitive to their local microenvironment. This sensitivity makes them valuable as fluorescent probes for studying molecular interactions, cellular environments, and as potential components in drug delivery systems.

Core Photophysical Properties and Solvatochromic Data

The interaction of aminoacridine derivatives with solvents of varying polarities significantly influences their absorption and emission spectra. This is due to the differential solvation of the ground and excited electronic states of the molecule.[1] Generally, in more polar solvents, a red shift (bathochromic shift) is observed in the emission spectrum, indicating a larger Stokes shift. This is because the excited state, which is often more polar than the ground state, is stabilized to a greater extent by polar solvent molecules.

The following tables summarize the photophysical properties of 2-aminoacridone (B130535) in different solvents, which serve as a representative model for understanding the solvatochromism of this compound.

Table 1: Photophysical Properties of 2-Aminoacridone (2-AMAC) in Various Solvents

| Solvent | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Stokes Shift (cm-1) | Fluorescence Lifetime (τ) (ns) |

| Methanol | 425[1] | 530[1] | 4983 | ≈ 12[1] |

| Water | Not Available | Not Available | Not Available | ≈ 10[1] |

| 0.1 M Tris (pH 8.0) | 420[2] | 542[2] | 5487 | Not Available |

Table 2: Photophysical Properties of a 2-Aminoacridone Derivative (7-aminoacridon-2-ylalanine) in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| DMSO | 0.12 ± 0.01[2] | 10.33 ± 0.06[2] |

| Methanol (MeOH) | 0.08 ± 0.01[2] | 10.83 ± 0.03[2] |

| Acetonitrile (CH3CN) | 0.09 ± 0.01[2] | 11.65 ± 0.03[2] |

| Tetrahydrofuran (THF) | 0.08 ± 0.04[2] | 11.59 ± 0.04[2] |

| Phosphate-Buffered Saline (PBS) | 0.05 ± 0.01[2] | 6.69 ± 0.02[2] |

Experimental Protocols

The characterization of the solvatochromic properties of a fluorescent molecule like this compound involves a series of well-defined spectroscopic experiments.

UV-Visible Absorption Spectroscopy

This experiment is performed to determine the wavelength(s) at which the molecule absorbs light in different solvents.

Methodology:

-

Solution Preparation: A stock solution of the compound is prepared in a high-purity solvent (e.g., spectroscopic grade DMSO or methanol). A series of dilutions are then made in the various solvents of interest to obtain solutions with an absorbance in the range of 0.1 to 1.0 at the absorption maximum.[2]

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: Matched quartz cuvettes (1 cm path length) are used. The reference cuvette is filled with the blank solvent, and the sample cuvette with the sample solution. The absorption spectrum is recorded over a relevant wavelength range (e.g., 300 nm to 600 nm).[2]

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified for each solvent.

Steady-State Fluorescence Spectroscopy

This experiment measures the emission spectrum of the molecule upon excitation at its absorption maximum.

Methodology:

-

Solution Preparation: Dilute solutions with an absorbance of less than 0.1 at the excitation wavelength are prepared to avoid inner filter effects.[2]

-

Instrumentation: A spectrofluorometer equipped with excitation and emission monochromators is used.

-

Measurement: The excitation wavelength is set to the λabs determined from the absorption spectrum. The emission spectrum is then recorded over a suitable wavelength range (e.g., 450 nm to 700 nm).

-

Data Analysis: The wavelength of maximum fluorescence emission (λem) is determined. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield and a similar spectral range to the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

-

Solution Preparation: A series of dilutions of both the sample and the standard are prepared in the same solvent, with absorbances kept below 0.1.

-

Measurements: The absorbance at the excitation wavelength and the integrated fluorescence intensity are measured for all solutions.

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where 'r' denotes the reference standard, 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This experiment measures the decay of fluorescence intensity over time after excitation with a short pulse of light.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

-

Measurement: The sample is excited with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum, and the arrival times of the emitted photons are recorded.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing the Solvatochromic Effect and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key concepts and workflows involved in studying the solvatochromism of this compound.

Caption: Jablonski diagram illustrating the solvatochromic effect.

Caption: Workflow for characterizing solvatochromism.

Caption: Relationship described by the Lippert-Mataga equation.

Conclusion

The solvatochromic behavior of this compound and its derivatives is a powerful tool for probing molecular environments. While specific quantitative data for this compound remains elusive in the literature, the photophysical properties of the closely related 2-aminoacridone provide a robust framework for understanding the expected solvent-dependent shifts in absorption and emission spectra. The experimental protocols outlined in this guide offer a standardized approach for characterizing the solvatochromism of these and other fluorescent probes. A thorough understanding of these principles and methodologies is essential for researchers and professionals in drug development and related scientific fields who utilize fluorescent molecules to investigate complex biological systems.

References

Determining the Fluorescence Quantum Yield of 2-Aminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for determining the fluorescence quantum yield of 2-aminoacridine. The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter in the characterization of fluorescent molecules used in various research and drug development applications. This document outlines the widely accepted relative method for quantum yield determination, details the necessary experimental procedures, and presents the required data analysis in a clear and structured format.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] It is a value ranging from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence. The determination of this value is crucial for applications such as high-throughput screening, bioimaging, and the development of fluorescent probes.

The most common and accessible method for determining the fluorescence quantum yield is the relative method.[1] This technique involves comparing the fluorescence intensity of the sample under investigation (in this case, this compound) to that of a well-characterized fluorescent standard with a known quantum yield.[1]

Experimental Protocol: Relative Quantum Yield Determination

This protocol details the step-by-step procedure for measuring the relative fluorescence quantum yield of this compound.

Materials and Instrumentation

-

This compound: High purity grade.

-

Fluorescence Standard: A compound with a well-established quantum yield that absorbs and emits in a similar spectral region to this compound. Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.

-

Solvent: Spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The choice of solvent can significantly impact the quantum yield.[1]

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Spectrofluorometer: For measuring the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Selection of a Suitable Standard

The choice of the fluorescent standard is critical for accurate quantum yield determination. The ideal standard should have the following characteristics:

-

Known and stable quantum yield: The quantum yield of the standard should be well-documented and not prone to degradation under the experimental conditions.

-

Spectral overlap: The absorption spectrum of the standard should overlap with that of the sample to allow for excitation at the same wavelength.

-

Chemical stability: The standard should be stable in the chosen solvent.

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Quantum Yield (ΦR) | Refractive Index (η) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.54[1][2] | 1.33[2] |

| Rhodamine 6G | Ethanol | 0.95[1][3] | 1.36[3] |

| Fluorescein | 0.1 M NaOH | 0.95[4][5] | 1.33[6] |

Preparation of Solutions

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard in the selected solvent.

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[1] This low absorbance range is crucial to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.

Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorbance spectra of all prepared solutions (sample and standard) over a relevant wavelength range.

-

Identify a suitable excitation wavelength (λex) where both the sample and the standard exhibit sufficient absorbance.

-

Record the absorbance values of all solutions at this chosen excitation wavelength.

-

-

Fluorescence Emission Spectra:

-

Using the same excitation wavelength (λex) for all measurements, record the corrected fluorescence emission spectra for all solutions of the sample and the standard.

-

It is imperative to use the same experimental settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard to ensure a valid comparison.[7]

-

Data Analysis and Calculation

The relative fluorescence quantum yield (ΦS) of the sample can be calculated using the following equation:

ΦS = ΦR * (mS / mR) * (ηS² / ηR²)

Where:

-

ΦR is the known quantum yield of the reference standard.

-

mS is the slope of the plot of integrated fluorescence intensity versus absorbance for the sample (this compound).

-

mR is the slope of the plot of integrated fluorescence intensity versus absorbance for the standard.

-

ηS is the refractive index of the solvent used for the sample.

-

ηR is the refractive index of the solvent used for the standard.

Procedure for Calculation:

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Determine Slopes: Perform a linear regression for each plot to determine the slope (m). The plot should be linear for absorbance values below 0.1.

-

Calculate Quantum Yield: Substitute the obtained slopes, the known quantum yield of the standard, and the refractive indices of the solvents into the equation above to calculate the quantum yield of this compound.

Quantitative Data Summary

While a universally accepted quantum yield value for this compound is not consistently reported in the literature due to its strong dependence on experimental conditions such as solvent and pH, the protocol described herein allows for its precise determination under specific, user-defined conditions.[1] For comparative purposes, the photophysical properties of a related compound, 7-(dimethylamino)acridon-2-ylalanine (Dad), are presented in the table below to illustrate the expected solvatochromic trends.[8]

Table 2: Photophysical Properties of a this compound Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max. (λabs, nm) | Emission Max. (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| 50:50 CH₃CN/PBS (pH 7.4) | - | 430 | 572 | - | 0.25 | 12.9 |

| PBS (pH 7.4) | 78.5 | - | - | - | - | 6.3 |

| DMSO | 46.7 | - | ~550 | - | 0.57 | 19.91 |

| Methanol (MeOH) | 32.7 | - | ~550 | - | - | 12.64 |

| Acetonitrile (CH₃CN) | 37.5 | - | ~550 | - | - | 11.57 |

| THF | 7.6 | - | - | - | - | 12.85 |

| Data for 7-(dimethylamino)acridon-2-ylalanine (Dad) adapted from Jones, C. M. et al. (2021).[8] |

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the fundamental relationships, the following diagrams are provided.

Caption: Experimental workflow for determining the relative quantum yield.

Caption: Jablonski diagram illustrating the principle of fluorescence.

Conclusion

This technical guide provides a robust and detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully selecting a suitable standard, preparing solutions with appropriate concentrations, and performing accurate spectroscopic measurements, researchers can reliably determine this critical photophysical parameter. The provided data tables and diagrams serve to facilitate understanding and implementation of this important experimental procedure in a variety of research and development settings.

References

An In-depth Technical Guide to 2-Aminoacridine Fluorescence Lifetime Measurements

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoacridine fluorescence lifetime measurements, a powerful analytical technique with significant applications in biological and pharmaceutical research. This document details the core principles, experimental protocols, and data analysis strategies essential for accurately determining and interpreting the fluorescence lifetime of this versatile probe.

Introduction to this compound and its Fluorescence Properties

This compound is a fluorescent molecule widely utilized as a probe in biochemical and biophysical studies. Its fluorescence characteristics, particularly its lifetime, are highly sensitive to the local microenvironment. This sensitivity makes it an invaluable tool for investigating molecular interactions, conformational changes in macromolecules, and the physicochemical properties of biological systems. The fluorescence lifetime, denoted by tau (τ), is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore in a specific environment and is less susceptible to artifacts such as probe concentration and photobleaching.

The fluorescence of this compound and its derivatives can be influenced by a variety of factors, including solvent polarity, pH, and the presence of quenching agents.[1] Understanding these factors is crucial for the design of robust experiments and the accurate interpretation of results.

Principles of Fluorescence Lifetime

Fluorescence is a photophysical process in which a molecule absorbs a photon, promoting it to an excited electronic state. The molecule then relaxes back to the ground state, emitting a photon of a longer wavelength. The decay of the excited state population is a first-order process, meaning the fluorescence intensity decays exponentially over time.

The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e (approximately 36.8%) of its initial value. For a single exponential decay, the intensity as a function of time, I(t), is described by the equation:

I(t) = I₀e^(-t/τ)

Where:

-

I(t) is the intensity at time t

-

I₀ is the initial intensity at t=0

-

τ is the fluorescence lifetime

In complex environments, such as when this compound is bound to a macromolecule, the fluorescence decay may be multi-exponential, indicating the presence of multiple distinct microenvironments for the fluorophore.

Factors Affecting this compound Fluorescence Lifetime

Several factors can influence the fluorescence lifetime of this compound, primarily through processes that provide non-radiative pathways for the excited state to return to the ground state, a phenomenon known as quenching.

Table 1: Factors Influencing this compound Fluorescence

| Factor | Description | Effect on Fluorescence Lifetime |

| Quenchers | Molecules that can de-excite the fluorophore through collision or complex formation. Common quenchers include molecular oxygen, iodide ions, and amino acids like tryptophan and tyrosine.[1] | Dynamic quenching decreases the lifetime, while static quenching does not.[1] |

| Solvent Polarity | The polarity of the solvent can affect the energy levels of the excited state and influence the rate of non-radiative decay. | Can lead to changes in fluorescence lifetime.[1] |

| pH | The protonation state of this compound and surrounding molecules can alter its electronic structure and, consequently, its fluorescence properties.[1] | Can cause significant changes in fluorescence lifetime. |

| Binding to Macromolecules | Interaction with macromolecules like DNA or proteins can create unique microenvironments that alter the fluorescence lifetime. For instance, when 9-aminoacridine (B1665356) interacts with DNA, its fluorescence decay becomes multi-exponential with lifetimes ranging from 1.6 to 29 ns. | Can lead to single or multi-exponential decays with altered lifetimes. |

| Self-Quenching | At high concentrations, this compound molecules can interact with each other, leading to quenching. | Decreases the observed fluorescence lifetime. |

Fluorescence Quenching Mechanisms

Fluorescence quenching can occur through two primary mechanisms: static and dynamic.

-

Dynamic Quenching: This occurs when the quencher molecule collides with the fluorophore in the excited state. This process provides a non-radiative pathway for de-excitation, thus shortening the fluorescence lifetime.[1]

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Since the complex is non-fluorescent, it does not contribute to the fluorescence signal. In this case, the lifetime of the uncomplexed fluorophore remains unchanged.[1]

Fluorescence lifetime measurements are a definitive way to distinguish between these two quenching mechanisms.[1]

Figure 1: Signaling pathway of fluorescence and quenching.

Experimental Measurement of Fluorescence Lifetime

The most common and sensitive method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[2][3]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method that measures the arrival times of individual fluorescence photons relative to the excitation pulse.[2] The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).[4] For each excitation pulse, there is a low probability of detecting a single fluorescence photon. The time difference between the excitation pulse and the detected photon is measured with high precision. This process is repeated millions of times, and a histogram of the photon arrival times is built up, which represents the fluorescence decay profile.[2][3]

Experimental Setup

A typical TCSPC setup consists of the following components:

-

Pulsed Light Source: A laser diode or LED with a high repetition rate (MHz range) and short pulse duration (picoseconds to nanoseconds).[4][5]

-

Sample Chamber: A light-tight compartment to hold the sample cuvette.[4]

-

Optics: Lenses and filters to direct the excitation light to the sample and collect the emitted fluorescence.

-

Photodetector: A highly sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[4][6]

-

Timing Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) to measure and histogram the photon arrival times.

Figure 2: Experimental workflow for TCSPC.

Experimental Protocol

The following is a generalized protocol for measuring the fluorescence lifetime of this compound using TCSPC.

1. Instrument Warm-up and Calibration:

- Turn on the light source, detector, and electronics and allow them to stabilize as per the manufacturer's instructions.

- Calibrate the time base of the TCSPC system using a reference with a known, stable delay.

2. Instrument Response Function (IRF) Measurement:

- The IRF represents the temporal profile of the excitation pulse as seen by the detection system. It is crucial for accurate data analysis.

- Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in the same solvent as your sample.

- Place the scattering solution in the sample holder.

- Set the emission monochromator or filter to the excitation wavelength.

- Acquire the IRF until a sufficient number of counts are collected in the peak channel (typically >10,000).

3. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or buffer).

- Prepare the final sample by diluting the stock solution to an appropriate concentration. The absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

- If investigating the effect of quenchers or binding partners, prepare a series of samples with varying concentrations of these components.

4. Sample Measurement:

- Replace the scattering solution with your this compound sample.

- Set the emission monochromator or filter to the peak fluorescence emission wavelength of this compound (typically around 525-542 nm).[1]

- Acquire the fluorescence decay data. The data collection should continue until the peak channel has a sufficient number of counts (e.g., >10,000) for good statistical accuracy.

- The data collection window should be set to be at least 5-6 times longer than the expected lifetime to capture the full decay.[3]

5. Data Analysis:

- The acquired fluorescence decay data is analyzed by fitting it to a theoretical decay model (e.g., single or multi-exponential decay) convoluted with the measured IRF.

- The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.

Quantitative Data Summary

The fluorescence lifetime of acridine (B1665455) derivatives is highly dependent on their environment. The following table summarizes reported lifetime values for this compound and related compounds in various conditions.

Table 2: Reported Fluorescence Lifetimes of Acridine Derivatives

| Fluorophore | Environment | Lifetime Component 1 (τ₁) [ns] | Lifetime Component 2 (τ₂) [ns] | Lifetime Component 3 (τ₃) [ns] | Reference |

| 2-Aminopurine | In solution | ~10 (single exponential) | - | - | [7] |

| 2-Aminopurine | In DNA duplex | 0.05 - 8 (multi-exponential) | - | - | [7] |

| 9-Aminoacridine | Bound to DNA (AT-rich regions) | 1.6 - 2.4 | 11 - 13 | 27 - 29 | [8] |

| 9-Aminoacridine | In lipid vesicles (monomer) | 16 | - | - | [9] |

| 9-Aminoacridine | In lipid vesicles (dimer-excimer) | up to 24 | - | - | [9] |

| Acridine Orange | - | 1.7331 | 5.948 | - | [10] |

Troubleshooting

Low Fluorescence Signal:

-

Potential Cause: Presence of quenchers, incorrect buffer conditions, photobleaching, or low fluorophore concentration.[1]

-

Solution: Deoxygenate solutions, check buffer pH and composition, use fresh sample, and optimize fluorophore concentration.[1]

Distorted Decay Curves:

-

Potential Cause: High concentration leading to self-quenching or inner filter effects, incorrect IRF measurement.

-

Solution: Ensure sample absorbance is low (<0.1), and re-measure the IRF carefully with a suitable scattering solution.

This guide provides the fundamental knowledge and practical considerations for performing and interpreting this compound fluorescence lifetime measurements. By carefully controlling experimental conditions and employing rigorous data analysis, researchers can leverage this powerful technique to gain valuable insights into a wide range of biological and chemical systems.

References

- 1. benchchem.com [benchchem.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physicsopenlab.org [physicsopenlab.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

The Luminescence of 2-Aminoacridine: A Deep Dive into its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

2-Aminoacridine, a heterocyclic aromatic compound, is a versatile fluorophore with applications ranging from a fluorescent label in biological systems to a probe for DNA structure. Its fluorescence characteristics are highly sensitive to the local microenvironment, making it a powerful tool for studying molecular interactions. This in-depth technical guide elucidates the core mechanisms governing the fluorescence of this compound, providing a comprehensive overview of its photophysical properties, the influence of environmental factors, and its behavior upon interaction with biomolecules.

Core Photophysical Properties and Solvatochromism

The fluorescence of this compound is intrinsically linked to its electronic structure and the surrounding solvent environment. This phenomenon, known as solvatochromism, results in shifts in the absorption and emission spectra in response to changes in solvent polarity. These shifts arise from the differential solvation of the ground and excited electronic states of the molecule.

The photophysical properties of this compound and its close derivative, 2-aminoacridone (B130535), are summarized in the tables below. While specific quantum yield values for this compound are not consistently reported across the literature, the data for related compounds illustrate the general trends.

Table 1: Photophysical Properties of this compound and its Derivatives in Various Solvents

| Compound | Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |

| 2-Aminoacridone | Methanol | 425[1] | 530[1] | Not Reported | ≈ 12[1] |

| 2-Aminoacridone | Water | Not Reported | Not Reported | Not Reported | ≈ 10[1] |

| 2-Aminoacridone | 0.1 M Tris, pH 8.0 | 420 | 542 | Not Reported | Not Reported |

| Acridine (B1665455) derivative | Methanol | - | 520 | 0.49 | - |

| 2-Aminopyridine | 1 M H₂SO₄ | - | - | 0.643 | - |

Note: Data for 2-aminoacridone is often used as a proxy for this compound due to their structural similarity.

Potential Excited-State Mechanisms

The fluorescence behavior of this compound can be rationalized by considering potential excited-state deactivation pathways, including Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT).

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules capable of ESIPT possess both a proton donor and acceptor group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton within the molecule. This process results in the formation of a transient tautomer with a distinct, often red-shifted, fluorescence emission. While not definitively proven for this compound, its structure, containing an amino group (potential proton donor) and a heterocyclic nitrogen (potential proton acceptor), suggests that ESIPT could be a plausible deactivation pathway, especially in specific solvent environments.

Twisted Intramolecular Charge Transfer (TICT): In molecules with electron-donating and electron-accepting moieties connected by a single bond, photoexcitation can lead to an intramolecular charge transfer. If the molecule can then undergo a conformational change (twisting) around the single bond in the excited state, a non-emissive or weakly emissive TICT state can be formed, leading to fluorescence quenching. The amino group of this compound can act as an electron donor, and the acridine ring as an acceptor, making TICT a possible mechanism influencing its fluorescence quantum yield, particularly in polar solvents that can stabilize the charge-separated state.

Interaction with DNA and Fluorescence Quenching

This compound is a well-known DNA intercalator. Its planar aromatic ring system inserts between the base pairs of the DNA double helix. This interaction significantly perturbs the photophysical properties of the molecule, often leading to fluorescence quenching.

The extent of quenching is dependent on the DNA sequence. Guanine-cytosine (GC) base pairs are known to be more effective quenchers of acridine fluorescence than adenine-thymine (AT) pairs. This quenching can occur through two primary mechanisms:

-

Static Quenching: Formation of a non-fluorescent ground-state complex between this compound and the DNA bases.

-

Dynamic Quenching: Collisional deactivation of the excited this compound molecule by the DNA bases.

The fluorescence decay of this compound bound to DNA often exhibits multi-exponential behavior, indicating the presence of multiple binding environments with different fluorescence lifetimes. For instance, a long lifetime component may be attributed to the dye bound to AT-rich regions, while a shorter lifetime component may arise from interactions with GC pairs.[2]

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.

Measurement of Fluorescence Spectrum

Objective: To determine the excitation and emission maxima of this compound in a specific solvent.

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., methanol, water, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From this stock, prepare a working solution with an absorbance below 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., ~530 nm in methanol) and scan the excitation monochromator over a range of wavelengths (e.g., 350-500 nm). The wavelength of maximum intensity is the excitation maximum (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of wavelengths (e.g., 450-700 nm). The wavelength of maximum intensity is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, ΦF = 0.54)[3]

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of five to six dilutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[3]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both series of solutions. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ) of this compound.

Materials:

-

This compound solution

-

TCSPC system (pulsed light source, detector, timing electronics)

-

Quartz cuvette

Procedure:

-

Instrument Setup:

-

Select a pulsed light source with an appropriate excitation wavelength (e.g., a laser diode or LED).

-

Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime.

-

Calibrate the system using a scattering solution to obtain the instrument response function (IRF).

-

-

Sample Measurement:

-

Place the this compound solution in the sample holder.

-

Collect single-photon events over a period of time to build up a histogram of photon arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

The resulting decay curve is deconvoluted with the IRF.

-

Fit the deconvoluted decay curve to an exponential decay model (or a multi-exponential model if necessary) to extract the fluorescence lifetime(s).

-

Conclusion

The fluorescence of this compound is a complex phenomenon governed by its molecular structure and its interactions with the surrounding environment. Its solvatochromic properties, coupled with its sensitivity to DNA binding, make it a valuable probe in chemical and biological research. A thorough understanding of its photophysical properties and the mechanisms that influence its fluorescence is crucial for the effective design and interpretation of experiments utilizing this versatile fluorophore. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

2-Aminoacridine and Nucleic Acids: A Technical Guide to a Complex Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction